molecular formula C14H11F3O2 B12398293 TrxR-IN-3

TrxR-IN-3

Katalognummer: B12398293
Molekulargewicht: 268.23 g/mol
InChI-Schlüssel: URYRNEUOPCZISV-PKNBQFBNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TrxR-IN-3 is a compound known for its inhibitory effects on thioredoxin reductase, an enzyme that plays a crucial role in cellular redox homeostasis. Thioredoxin reductase is involved in the reduction of thioredoxin, which in turn reduces other proteins by cysteine thiol-disulfide exchange. This system is essential for maintaining the redox balance within cells and is implicated in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immune responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TrxR-IN-3 typically involves multi-step organic synthesisCommon reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

TrxR-IN-3 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiol derivatives .

Wissenschaftliche Forschungsanwendungen

TrxR-IN-3 has a wide range of scientific research applications:

Wirkmechanismus

TrxR-IN-3 exerts its effects by binding to the active site of thioredoxin reductase, thereby inhibiting its activity. This inhibition disrupts the thioredoxin system, leading to an accumulation of oxidized thioredoxin and a decrease in cellular reducing capacity. The molecular targets of this compound include the selenocysteine residue at the active site of thioredoxin reductase. The pathways involved in its mechanism of action include the redox signaling pathways and the regulation of apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

TrxR-IN-3 is unique in its specific binding affinity and inhibitory potency against thioredoxin reductase. Unlike some other inhibitors, this compound has shown a higher selectivity for thioredoxin reductase, making it a valuable tool for studying the enzyme’s role in various biological processes and for developing targeted therapies .

Eigenschaften

Molekularformel

C14H11F3O2

Molekulargewicht

268.23 g/mol

IUPAC-Name

(6E)-6-[[4-(trifluoromethoxy)phenyl]methylidene]cyclohex-2-en-1-one

InChI

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)18/h2,4-9H,1,3H2/b11-9+

InChI-Schlüssel

URYRNEUOPCZISV-PKNBQFBNSA-N

Isomerische SMILES

C1C/C(=C\C2=CC=C(C=C2)OC(F)(F)F)/C(=O)C=C1

Kanonische SMILES

C1CC(=CC2=CC=C(C=C2)OC(F)(F)F)C(=O)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.